1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)-
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Overview
Description
1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- is a heterocyclic organic compound that features a pyrrole ring with an aldehyde group at the 3-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde and formic acid under acidic conditions. This reaction typically proceeds via electrophilic substitution, where the aldehyde group is introduced at the 3-position of the pyrrole ring, followed by the addition of a hydroxymethyl group at the 2-position.
Industrial Production Methods: Industrial production of 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: 1H-Pyrrole-3-carboxylic acid, 2-(hydroxymethyl)-
Reduction: 1H-Pyrrole-3-carbinol, 2-(hydroxymethyl)-
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxaldehyde: Lacks the hydroxymethyl group, leading to different reactivity and applications.
1H-Pyrrole-3-carboxaldehyde:
2-Hydroxymethylpyrrole: Lacks the aldehyde group, resulting in distinct chemical properties and applications.
The presence of both the aldehyde and hydroxymethyl groups in 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- makes it unique and versatile for various synthetic and research applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-3-5-1-2-7-6(5)4-9/h1-3,7,9H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRVZKAGXBTAJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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